REACTION_CXSMILES
|
[CH:1]([C:3]1[C:18]([O:19][CH3:20])=[CH:17][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14]CC)=[O:13])=[CH:5][C:4]=1[O:21][CH3:22])=[O:2].[OH-].[Na+]>CO>[CH:1]([C:3]1[C:4]([O:21][CH3:22])=[CH:5][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:17][C:18]=1[O:19][CH3:20])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=C(OCCCCC(=O)OCC)C=C1OC)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
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CUSTOM
|
Details
|
the mixture was stirred for 2 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The methanol was removed in vacuo, water (100 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the mixture was washed with ethyl acetate (100 mL) and dichloromethane (2×100 mL)
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained product was recrystallized from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=C(OCCCCC(=O)O)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |